2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide
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Overview
Description
2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide is a synthetic compound derived from the coumarin family. Coumarins are known for their diverse biological activities, including anti-inflammatory, anticoagulant, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide typically involves the Pechmann condensation reaction. This reaction is performed by condensing resorcinol with ethyl-2-oxocyclopentacarboxylate in the presence of sulfuric acid (H₂SO₄) to yield the hydroxycoumarin intermediate . The intermediate is then alkylated with ethylbromoacetate in acetone using potassium carbonate (K₂CO₃) as a base, followed by saponification with sodium hydroxide (NaOH) in aqueous propanol-2. The resulting acid is then converted to the activated ester using N-hydroxysuccinimide and dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and bases (e.g., NaOH, K₂CO₃) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects by modulating enzyme activity and interacting with cellular receptors. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation . Additionally, it may interact with neurotransmitter receptors in the central nervous system, contributing to its neuroprotective and CNS stimulant effects .
Comparison with Similar Compounds
2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide can be compared with other coumarin derivatives:
7-Hydroxy-1,2,3,4-tetrahydrocyclopenta[c]chromen-4-one: Known for its anti-allergic and anti-inflammatory properties.
6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)acetic acid: Exhibits similar biological activities but with different potency and selectivity.
Isopropyl (4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)acetate: Used in the synthesis of various pharmacologically active compounds.
The uniqueness of this compound lies in its specific structural features and the combination of biological activities it exhibits.
Properties
Molecular Formula |
C14H13NO4 |
---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetamide |
InChI |
InChI=1S/C14H13NO4/c15-13(16)7-18-8-4-5-10-9-2-1-3-11(9)14(17)19-12(10)6-8/h4-6H,1-3,7H2,(H2,15,16) |
InChI Key |
PQLKEVNOEOGTII-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)N |
Origin of Product |
United States |
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